(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a nitrophenyl group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid typically involves multiple steps. One common approach is to start with the pyrrolidine ring, which can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The nitrophenyl group is then introduced via a nucleophilic substitution reaction, and the Boc protecting group is added using standard carbamate formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that allow for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Free amine.
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of nitrophenyl and pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the nitrophenyl group can be modified to create compounds with antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitrophenyl group can participate in redox reactions, while the pyrrolidine ring can interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid: Similar structure but with a different position of the nitro group.
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(3-aminophenyl)methyl]pyrrolidine-2-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the nitrophenyl group provides opportunities for redox chemistry, while the Boc protecting group allows for selective deprotection and further functionalization.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-17(2,3)25-16(22)18-10-12(9-14(18)15(20)21)7-11-5-4-6-13(8-11)19(23)24/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZVCAKGGRWHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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